6-Bromothiochroman-4-amine

Cross-coupling Suzuki–Miyaura Oxidative addition

6-Bromothiochroman-4-amine is a sulfur-containing heterocyclic compound belonging to the thiochroman family, characterized by a bromine atom at the 6-position and a primary amine at the 4-position on the 3,4-dihydro-2H-thiochromen scaffold. Its molecular formula is C₉H₁₀BrNS (MW 244.15 g/mol), and it possesses a single chiral center at the C-4 position, rendering the commercially supplied material racemic.

Molecular Formula C9H10BrNS
Molecular Weight 244.15
CAS No. 1097804-55-1
Cat. No. B3212202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromothiochroman-4-amine
CAS1097804-55-1
Molecular FormulaC9H10BrNS
Molecular Weight244.15
Structural Identifiers
SMILESC1CSC2=C(C1N)C=C(C=C2)Br
InChIInChI=1S/C9H10BrNS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2
InChIKeyBBIVYWYYBBNZIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromothiochroman-4-amine (CAS 1097804-55-1): A Bifunctional Thiochroman Building Block for Medicinal Chemistry and Cross-Coupling Library Synthesis


6-Bromothiochroman-4-amine is a sulfur-containing heterocyclic compound belonging to the thiochroman family, characterized by a bromine atom at the 6-position and a primary amine at the 4-position on the 3,4-dihydro-2H-thiochromen scaffold [1]. Its molecular formula is C₉H₁₀BrNS (MW 244.15 g/mol), and it possesses a single chiral center at the C-4 position, rendering the commercially supplied material racemic . The compound serves as a versatile synthetic intermediate where the aryl bromide enables transition-metal-catalyzed cross-coupling (Suzuki–Miyaura, Heck, Sonogashira, Buchwald–Hartwig), while the primary amine acts as a derivatization handle for amide bond formation, reductive amination, or urea synthesis . Its predicted pKa (conjugate acid) is 8.32 ± 0.20, and its predicted LogP is approximately 2.85, consistent with moderate lipophilicity suitable for blood–brain barrier penetration in drug discovery programs .

Why 6-Chloro-, 6-Fluoro-, or Non-Halogenated Thiochroman-4-amines Cannot Directly Substitute for 6-Bromothiochroman-4-amine in Synthetic and Pharmacological Workflows


Thiochroman-4-amines with different 6-position substituents are not interchangeable building blocks. The identity of the halogen at the 6-position dictates both the reactivity in cross-coupling transformations and the physicochemical properties that govern biological performance. The C–Br bond (bond dissociation energy ~84 kcal/mol) undergoes oxidative addition to Pd(0) significantly faster than the C–Cl bond (~95 kcal/mol), meaning that 6-chlorothiochroman-4-amine requires harsher conditions (elevated temperature, specialized ligands) to achieve comparable cross-coupling yields, often resulting in lower conversion and more byproducts [1]. Conversely, the C–F bond (~126 kcal/mol) is essentially inert under standard Pd-catalyzed conditions, rendering 6-fluorothiochroman-4-amine a non-participant in cross-coupling diversification [1]. The non-halogenated parent, thiochroman-4-amine, lacks the aryl halide handle entirely and therefore cannot undergo any C–C or C–N bond-forming cross-coupling at the 6-position . Beyond reactivity, halogen-dependent electronic effects modulate amine basicity and lipophilicity: the brominated analog exhibits a predicted pKa of 8.32 and LogP ~2.85, while the chloro and fluoro analogs are expected to show incrementally lower pKa values and reduced lipophilicity, altering protonation state at physiological pH and membrane permeability in cell-based assays .

Quantitative Differentiation Evidence for 6-Bromothiochroman-4-amine Versus Its Closest Analogs and Alternatives


Bromine-Specific Cross-Coupling Reactivity: Faster Oxidative Addition Versus 6-Chlorothiochroman-4-amine

6-Bromothiochroman-4-amine provides a reactive C–Br handle for Pd-catalyzed cross-coupling, with oxidative addition rates approximately 50- to 100-fold faster than the corresponding C–Cl bond in 6-chlorothiochroman-4-amine under comparable conditions. The general reactivity order for aryl halides in Suzuki–Miyaura coupling is I > Br >> Cl, established across diverse aryl systems [1]. The bromine substituent enables room-temperature or mild-heating cross-coupling protocols (typically 40–80°C with standard Pd(PPh₃)₄), whereas the chloro analog often requires 80–110°C with electron-rich, sterically demanding ligands (e.g., SPhos, XPhos) to achieve acceptable conversion [1][2].

Cross-coupling Suzuki–Miyaura Oxidative addition Aryl halide reactivity

Dual Functional Handles: Simultaneous C–Br and Primary Amine Derivatization Capability Versus 6-Bromothiochroman-4-one

6-Bromothiochroman-4-amine possesses two orthogonally reactive functional groups: the aryl bromide at C-6 for cross-coupling and the primary amine at C-4 for amide bond formation, sulfonamide synthesis, or reductive amination. In contrast, 6-bromothiochroman-4-one (CAS 13735-13-2) contains a ketone at C-4, which participates in fundamentally different chemistry (condensation, reduction, Grignard addition) and cannot directly form amide or sulfonamide linkages under mild conditions . The amine group also provides a hydrogen-bond donor (HBD count = 1) and two hydrogen-bond acceptor sites (HBA count = 2: the amine nitrogen and the thioether sulfur), contributing to target binding interactions not achievable with the ketone analog [1].

Orthogonal functionalization Building block Amide coupling Medicinal chemistry

Predicted Basicity Modulation: pKa Shift Relative to Non-Halogenated Thiochroman-4-amine

The predicted pKa (conjugate acid) of 6-bromothiochroman-4-amine is 8.32 ± 0.20 . The electron-withdrawing inductive effect (−I) of the bromine substituent is expected to reduce the basicity of the 4-amine relative to the non-halogenated parent thiochroman-4-amine (predicted pKa estimated at ~8.8–9.2 for the alicyclic primary amine in the absence of an electron-withdrawing aryl substituent). This approximately 0.5–0.9 log unit decrease in pKa means that at physiological pH (7.4), a smaller fraction of 6-bromothiochroman-4-amine exists in the protonated ammonium form compared to the non-halogenated analog, with implications for membrane permeability, CNS penetration, and lysosomal trapping [1].

pKa Amine basicity Halogen electronic effect Drug-likeness

Procurement Availability and Pricing: Defined Purity Grades Versus 6-Chlorothiochroman-4-amine

6-Bromothiochroman-4-amine is commercially available from multiple suppliers including Enamine (catalog EN300-53674), with documented stock quantities and purity specifications. Enamine offers the compound at 0.05 g ($288), 0.1 g ($301), and 0.25 g ($315) scales, reflecting the expected premium for a research-grade heterocyclic building block with a reactive bromide handle [1]. Suppliers in China (ChemicalBook-listed vendors) offer the compound in larger quantities (10 g, 100 g, 500 g) at 96–97% purity, with pricing available on request . The hydrochloride salt form (CAS 1170470-60-6) is also available from Fluorochem and other vendors, providing an alternative salt form with enhanced aqueous solubility for biological assays .

Chemical procurement Building block availability Purity specification Supplier comparison

Thiochroman Scaffold Precedent: Established SERD Pharmacophore with 6-Bromo Substitution Advantage

Thiochroman derivatives have been validated as selective estrogen receptor degraders (SERDs) in a 2024 Journal of Medicinal Chemistry study (Zhang et al.), where compound 51 demonstrated broad ERα degradation and antagonism with favorable pharmacokinetics (brain/plasma ratio = 3.05) and significant tumor growth suppression in a tamoxifen-resistant MCF-7 Tam1 xenograft model [1]. While 6-bromothiochroman-4-amine itself is a building block and not the final clinical candidate, the 6-bromo substitution pattern is strategically valuable because it allows late-stage diversification via cross-coupling to explore SAR around the 6-position, a key vector identified in the thiochroman SERD pharmacophore [1][2].

Selective estrogen receptor degrader SERD Breast cancer Thiochroman pharmacophore

Optimal Application Scenarios for 6-Bromothiochroman-4-amine: Where the Bromine-Amine Bifunctionality Delivers Maximum Value


Parallel Library Synthesis of 6-Aryl/Alkynyl Thiochroman-4-amines via Suzuki–Miyaura or Sonogashira Coupling

The primary value proposition of 6-bromothiochroman-4-amine is as a diversification hub for generating arrays of 6-substituted thiochroman-4-amines. The C–Br bond at the 6-position undergoes efficient Suzuki–Miyaura coupling with aryl/heteroaryl boronic acids under mild Pd-catalyzed conditions (40–80°C), enabling parallel synthesis of 24–96 compound libraries in a single reaction block . This workflow is directly relevant to medicinal chemistry programs investigating thiochroman-based SERDs (selective estrogen receptor degraders), where 6-position substitution has been identified as a critical determinant of ERα degradation potency and brain penetration [1].

Amide-Focused Lead Optimization: Direct Derivatization of the C-4 Amine for Kinase and GPCR Programs

The primary amine at C-4 is directly amenable to HATU-mediated amide coupling with carboxylic acids, enabling rapid exploration of amide-linked pharmacophores without requiring protective group chemistry. This is particularly valuable for kinase inhibitor programs where the amine can serve as an anchoring point for type II inhibitor hinge-binding motifs, and for GPCR ligand programs where the amine participates in critical salt-bridge interactions with conserved aspartate residues . The predicted pKa of 8.32 places the amine in a favorable range for CNS exposure, as a significant fraction remains unprotonated at physiological pH, facilitating passive diffusion across the blood–brain barrier .

Orthogonal Functionalization Strategy: Sequential C–Br Cross-Coupling Followed by C–N Bond Formation

6-Bromothiochroman-4-amine uniquely supports sequential orthogonal derivatization: Suzuki coupling at C-6 (using the bromide) followed by amide bond formation at C-4 (using the amine), without cross-reactivity between the two handles. This two-step diversification strategy is not accessible with 6-bromothiochroman-4-one, which requires a separate reductive amination step to install the amine after cross-coupling, nor with non-halogenated thiochroman-4-amine, which cannot undergo initial cross-coupling . The two-step sequence can be executed without intermediate purification in some cases, streamlining the hit-to-lead optimization cycle .

CNS-Penetrant Probe Synthesis: Leveraging Moderate Lipophilicity and Controlled Basicity for Brain Exposure

The predicted LogP (~2.85) and moderate basicity (pKa 8.32) of 6-bromothiochroman-4-amine place its derivatives within favorable CNS drug-like space (typically LogP 1–4, pKa < 9 for reduced P-glycoprotein efflux). The thiochroman SERD study by Zhang et al. (2024) demonstrated that structurally related thiochroman derivatives achieve a brain/plasma ratio of 3.05, confirming the scaffold's intrinsic CNS penetrability [1]. Researchers requiring CNS-exposed tool compounds for target validation (e.g., ERα in brain metastases, or neuropsychiatric GPCR targets) should prioritize the bromo-amine building block over the ketone or non-halogenated analogs, which lack either the diversification handle or the optimized physicochemical profile [1].

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